molecular formula C18H27NO3S B7028253 N-(4-butylphenyl)-2-cyclopropylsulfonyl-N,2-dimethylpropanamide

N-(4-butylphenyl)-2-cyclopropylsulfonyl-N,2-dimethylpropanamide

Cat. No.: B7028253
M. Wt: 337.5 g/mol
InChI Key: HBLDMPRGCSNPAL-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-cyclopropylsulfonyl-N,2-dimethylpropanamide is a compound with a complex structure that includes a butylphenyl group, a cyclopropylsulfonyl group, and a dimethylpropanamide moiety

Properties

IUPAC Name

N-(4-butylphenyl)-2-cyclopropylsulfonyl-N,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3S/c1-5-6-7-14-8-10-15(11-9-14)19(4)17(20)18(2,3)23(21,22)16-12-13-16/h8-11,16H,5-7,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLDMPRGCSNPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N(C)C(=O)C(C)(C)S(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-cyclopropylsulfonyl-N,2-dimethylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the butylphenyl intermediate: This step involves the alkylation of phenyl compounds with butyl groups under specific conditions.

    Introduction of the cyclopropylsulfonyl group: This can be achieved through sulfonylation reactions, where a cyclopropylsulfonyl chloride is reacted with the butylphenyl intermediate.

    Formation of the dimethylpropanamide moiety: This step involves the amidation reaction, where the sulfonylated intermediate is reacted with dimethylpropanamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-cyclopropylsulfonyl-N,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-butylphenyl)-2-cyclopropylsulfonyl-N,2-dimethylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-cyclopropylsulfonyl-N,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-butylphenyl)-2-cyclopropylsulfonyl-N,2-dimethylacetamide
  • N-(4-butylphenyl)-2-cyclopropylsulfonyl-N,2-dimethylbutanamide
  • N-(4-butylphenyl)-2-cyclopropylsulfonyl-N,2-dimethylpentanamide

Uniqueness

N-(4-butylphenyl)-2-cyclopropylsulfonyl-N,2-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropylsulfonyl group, in particular, provides unique reactivity and stability compared to similar compounds.

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